molecular formula C14H12BClFNO3 B3002944 5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid CAS No. 2096338-21-3

5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No. B3002944
CAS RN: 2096338-21-3
M. Wt: 307.51
InChI Key: JMOZMYDDUWRSAA-UHFFFAOYSA-N
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Description

Boronic acids and their esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its SMILES string or InChI key. For example, the SMILES string for 5-Chloro-2-methylphenol is Cc1ccc(Cl)cc1O .


Chemical Reactions Analysis

Pinacol boronic esters can undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its melting point, boiling point, density, and molecular weight. For example, 5-Chloro-2-methylphenol has a melting point of 72-76 °C (lit.) .

Safety and Hazards

Safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, 5-Chloro-2-methylphenol has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of a compound depend on its potential applications. For example, boronic acids and their esters are being explored for their potential in drug design and delivery .

properties

IUPAC Name

[3-[(5-chloro-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BClFNO3/c1-8-2-3-11(16)7-13(8)18-14(19)9-4-10(15(20)21)6-12(17)5-9/h2-7,20-21H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZMYDDUWRSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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